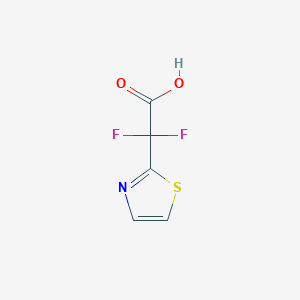
(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride
Vue d'ensemble
Description
“(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1803607-98-8 . It has a molecular weight of 233.18 and its IUPAC name is N1-(2-ethoxyethyl)-N1-ethylethane-1,2-diamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H20N2O.2ClH/c1-3-10(6-5-9)7-8-11-4-2;;/h3-9H2,1-2H3;2*1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Applications De Recherche Scientifique
1. Clinical Investigation in Cancer Research
A derivative of (2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride, 1,4-Dihydroxy-5,8-bis(((2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride, was evaluated in a Phase I clinical trial for cancer treatment. This derivative showed potential as an antineoplastic agent, with observed effects on leukopenia, thrombocytopenia, and partial tumor response in one patient with lung adenocarcinoma (Von Hoff et al., 1980).
2. Chemical Synthesis and Characterization
Research on the synthesis and characterization of related compounds is significant. For instance, Jin Yi-cui (2005) synthesized 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine by alkylation of diethyl triamine with epoxyethane, achieving high yield and purity (Jin Yi-cui, 2005).
3. Exploration of Biochemical Properties
Studies have also delved into the biochemical properties and potential therapeutic applications of related compounds. For instance, the synthesis and activity of 2-(2-amino-4-imidazolyl)ethylamine dihydrochloride, a histamine-like compound, were explored for their effects on isolated ileum and gastric fundus of guinea-pig (Vitali et al., 1984).
4. Pharmacological Research
Pharmacological studies have examined compounds with structural similarities for their potential in drug development. For example, new antiarrhythmic agents were synthesized using aminoaceto-2',6'-xylidides substituted with groups including 2-(diethylamino)ethyl, 2-aminoethyl, and 2-ethoxyethyl, showing promising results in therapeutic margins toward CNS toxicity (McMaster et al., 1981).
5. Antidepressant Activity Research
Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which inhibit rat brain imipramine receptor binding and neurotransmitter uptake, has implications for antidepressant drug development. One of the compounds, venlafaxine, is currently under clinical evaluation (Yardley et al., 1990).
6. Gold(I) Complexes in Cancer Treatment
Gold(I) complexes of 2-(diphenylphosphanyl)ethylamine or (2-aminoethyl)diphenylphosphine, and dithiocarbamates have been synthesized and evaluated for anticancer activity against various cancer cell lines, showing significant in vitro cytotoxicity (Sulaiman et al., 2016).
7. Mechanistic Studies in Biochemistry
The mechanism of ethanolamine-ammonia lyase using 2-ethoxyethylamine as a substrate was studied, revealing insights into enzyme kinetics and hydrogen transfer processes (Law & Wood, 1973).
Safety and Hazards
Propriétés
IUPAC Name |
N'-(2-ethoxyethyl)-N'-ethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O.2ClH/c1-3-10(6-5-9)7-8-11-4-2;;/h3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGKBCBRMXBJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CCOCC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




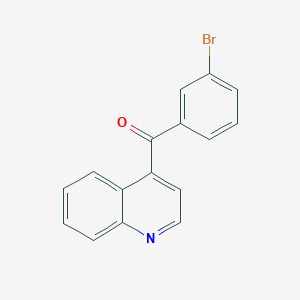
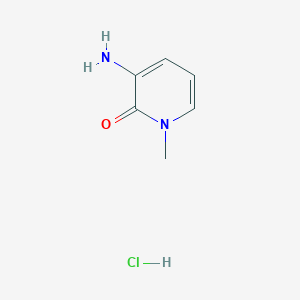
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
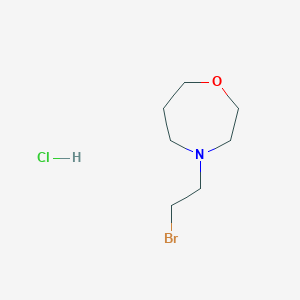
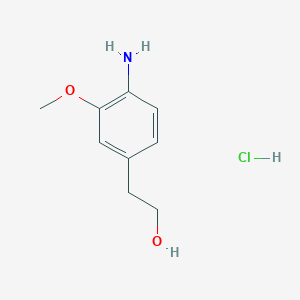

![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)

![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)
amine hydrochloride](/img/structure/B1383285.png)
![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)

